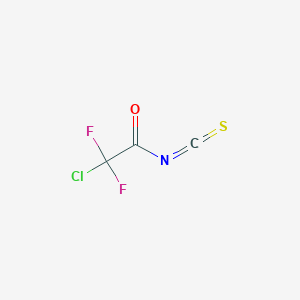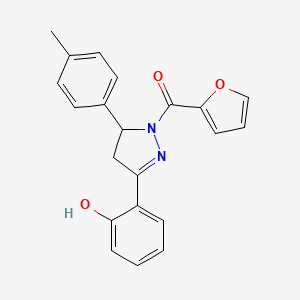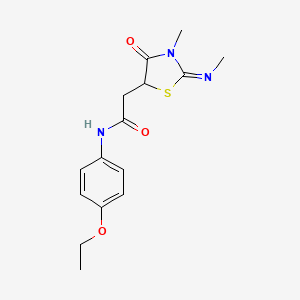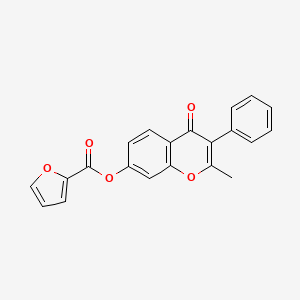![molecular formula C18H21F3N2O3 B2413385 tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2197054-17-2](/img/structure/B2413385.png)
tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Synthesis Analysis
Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against various diseases . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century .
Molecular Structure Analysis
Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, spiroindole and spirooxindole scaffolds have become biological targets .
Chemical Reactions Analysis
Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines .
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Approaches :
- Teng, Zhang, and Mendonça (2006) developed an efficient and scalable synthesis approach for a spirocyclic oxindole analogue, which is closely related to the compound . This process involves key steps like dianion alkylation and cyclization, achieving a 35% overall yield over eight steps without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Novel Synthetic Routes :
- Freund and Mederski (2000) reported a convenient synthetic route to the spiro[indole-3,4'-piperidin]-2-one system, using a three-step high-yielding process. This involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis as the key reaction (Freund & Mederski, 2000).
Template Synthesis for GPCR Targets :
- Xie, Huang, Fang, and Zhu (2004) developed a simple synthetic route to prepare derivatives of 1′-H-spiro(indoline-3,4′-piperidine), which can be utilized as templates to synthesize compounds for GPCR targets. This involves dialkylation, deprotection of Boc, and cyclization, achieving significant yields (Xie, Huang, Fang, & Zhu, 2004).
Catalysis and Asymmetric Synthesis :
- Sugimoto, Mori, Kato, Yasui, Xu, Tan, Odagi, and Nagasawa (2023) reported on the use of a guanidinium hypoiodite catalyst for an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls. This method provides a pathway to synthesize optically active spiro[indoline-3,4'-piperidines], a core structure similar to the compound of interest (Sugimoto et al., 2023).
Pharmacological and Antitumor Potential :
- Li, Wu, Tian, Zhang, and Wu (2013) designed and synthesized a series of novel compounds using a similar spiro[indoline-3,4'-piperidine]-2-one structure, demonstrating their potential in pharmacological and antitumor assays. This highlights the relevance of such compounds in medicinal chemistry (Li, Wu, Tian, Zhang, & Wu, 2013).
Diverse Bioactivities and Synthesis Strategies :
- Liang, Pang, Ji, Zhuang, Li, Xie, Yang, Cheng, Lin, and Liu (2020) developed a synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl)carbamates, significant structural scaffolds in polycyclic indole alkaloids with a variety of bioactivities. This research underscores the broad potential applications of similar spirocyclic structures (Liang et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-oxo-5-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-8-6-17(7-9-23)12-10-11(18(19,20)21)4-5-13(12)22-14(17)24/h4-5,10H,6-9H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQHYVYWOOMUHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C(F)(F)F)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2413303.png)
![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/no-structure.png)



![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2413314.png)

![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)

![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)

![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)